Bromoacetic acid-d3 (BrCD2COOD, CAS 14341-48-1) is a high-purity, fully deuterated stable isotope-labeled compound primarily utilized as an internal standard for mass spectrometry and a specialized alkylating agent in proteomics. Featuring a ≥98 atom % D isotopic enrichment, it provides a precise +3 Da mass shift relative to its non-deuterated counterpart. This exact mass differential, combined with near-identical physicochemical properties and chromatographic retention times, makes it an indispensable procurement choice for correcting matrix effects in LC-MS/MS workflows and enabling multiplexed quantitative analysis in complex biological or environmental matrices [1].
Substituting Bromoacetic acid-d3 with non-deuterated bromoacetic acid or generic internal standards compromises quantitative integrity. In LC-MS/MS analysis of environmental water samples, non-deuterated baselines cannot be distinguished from endogenous analytes, rendering them useless for correcting ionization suppression or extraction losses, which can introduce quantification errors exceeding 20% [1]. In quantitative proteomics, substituting with standard alkylating agents like iodoacetamide (IAM) fails to provide the heavy isotopic signature required for MS1-level comparative multiplexing. Furthermore, using lower-purity deuterated analogs (<95% D) introduces significant M+0 cross-talk into the analyte channel, artificially inflating target concentrations and invalidating trace-level regulatory assays [2].
In the quantification of haloacetic acid disinfection byproducts in drinking water, Bromoacetic acid-d3 serves as an optimal internal standard. It co-elutes exactly with endogenous bromoacetic acid but provides a distinct MRM transition shifted by 3 Da (e.g., [M-H]-). Compared to external calibration, which suffers from uncorrected matrix suppression, the use of the d3-internal standard reduces quantification bias to <5%[1].
| Evidence Dimension | Quantification bias due to matrix effects |
| Target Compound Data | <5% bias (using Bromoacetic acid-d3 as ISTD) |
| Comparator Or Baseline | >20% bias (using external calibration / no ISTD) |
| Quantified Difference | >15% improvement in quantification accuracy |
| Conditions | LC-MS/MS analysis of raw and potable water extracts |
Essential for environmental testing laboratories that must meet strict regulatory compliance for disinfection byproduct quantification.
Bromoacetic acid-d3 is utilized for differential cysteine alkylation to enable relative protein quantification. While unlabeled bromoacetic acid adds a standard carboxymethyl group (+58.005 Da), Bromoacetic acid-d3 adds a deuterated carboxymethyl group (+61.024 Da). This generates a precise, predictable 3.019 Da mass difference per alkylated cysteine residue between sample states, allowing high-resolution MS1 differentiation without the chromatographic shifts often seen with bulkier isotopic tags [1].
| Evidence Dimension | Mass shift per alkylated cysteine |
| Target Compound Data | +61.024 Da mass addition |
| Comparator Or Baseline | +58.005 Da mass addition (unlabeled bromoacetic acid) |
| Quantified Difference | Exact 3.019 Da differential per modification site |
| Conditions | Bottom-up proteomics, DTT reduction followed by alkylation |
Enables researchers to perform cost-effective, highly accurate multiplexed comparative proteomics without relying on expensive commercial isobaric tagging kits.
For trace-level LC-MS/MS applications, the isotopic purity of the internal standard is critical. Premium Bromoacetic acid-d3 is synthesized to ≥98 atom % D. Compared to lower-grade isotopic standards (<95% D), the ≥98% enrichment ensures that the unlabelled (M+0) impurity contribution remains below 2%. This prevents the internal standard from artificially contributing to the endogenous analyte signal, a phenomenon that can skew results at the lower limits of quantitation (LLOQ) .
| Evidence Dimension | Analyte channel cross-talk (M+0 contribution) |
| Target Compound Data | <2% cross-talk (at ≥98 atom % D) |
| Comparator Or Baseline | >5% cross-talk (at <95 atom % D) |
| Quantified Difference | >3% reduction in artificial signal inflation at LLOQ |
| Conditions | High-resolution mass spectrometry or MRM at trace concentrations |
Procuring high isotopic purity (≥98% D) is mandatory to prevent false positives and maintain linear dynamic range in highly sensitive assays.
Directly following its superior matrix-correction capabilities, Bromoacetic acid-d3 is a mandatory procurement item for environmental labs executing LC-MS/MS or GC-MS protocols to quantify toxic monobromoacetic acid and other disinfection byproducts in municipal water supplies [1].
Leveraging the precise 3.019 Da mass shift per cysteine residue, this compound is ideal for core facilities conducting differential protein expression analysis. It allows for the simultaneous LC-MS analysis of distinct biological states by simply mixing lysates alkylated with light (unlabeled) and heavy (d3) reagents[2].
In large-scale, untargeted LC-MS metabolomics, Bromoacetic acid-d3 is utilized as a stable spike-in internal standard. Its reliable ionization and distinct m/z profile allow bioinformatics pipelines to mathematically correct for instrument drift and variable ionization efficiencies across hundreds of biological samples [2].
Because of its high isotopic purity (≥98 atom % D), it serves as a foundational building block in medicinal chemistry for introducing stable -CD2COOH or -CD2- motifs into drug candidates, enabling the study of kinetic isotope effects and the improvement of metabolic stability profiles .
Corrosive;Acute Toxic;Irritant;Environmental Hazard